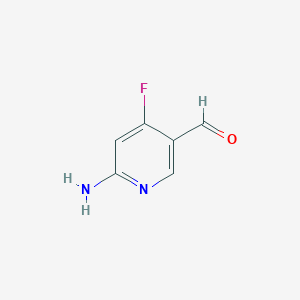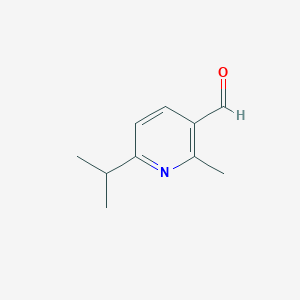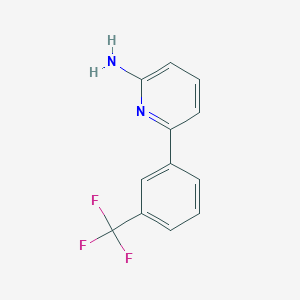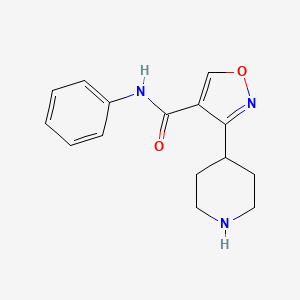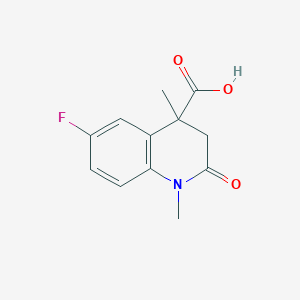
2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential pharmacological properties. This compound features a pyrrolidine ring, a pyrimidine ring, and an amine group, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2-chloropyrimidine with pyrrolidine under basic conditions.
Alkylation: The resulting pyrimidine derivative is then alkylated using 2-methylpropan-1-amine in the presence of a suitable base like sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. It is known to act as an antagonist at κ-opioid receptors, which are involved in modulating pain, mood, and stress responses . The compound binds to these receptors, inhibiting their activity and thereby exerting its pharmacological effects.
類似化合物との比較
Similar Compounds
2-Methyl-N-((2-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: Another κ-opioid receptor antagonist with a similar structure but different substituents on the pyrimidine ring.
N-(pyridin-2-yl)amides: Compounds with similar pyrrolidine and pyrimidine structures but different functional groups.
特性
分子式 |
C13H22N4 |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H22N4/c1-11(2)7-14-8-12-9-15-13(16-10-12)17-5-3-4-6-17/h9-11,14H,3-8H2,1-2H3 |
InChIキー |
GWAIAXUJANSACU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNCC1=CN=C(N=C1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


